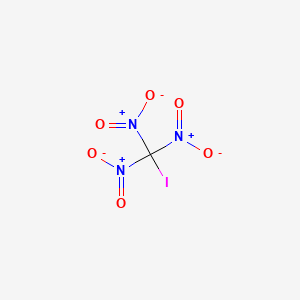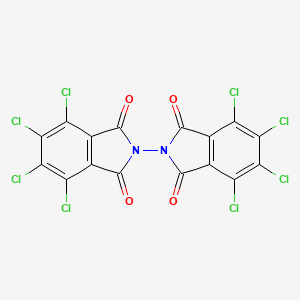
2,2-Dichlorovinyl diethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichlorovinyl diethyl phosphate is an organophosphate compound widely used as an insecticide. It is known for its effectiveness in controlling household pests, protecting stored products from insect infestations, and its application in public health. The compound has been commercially available since 1961 and has become a subject of environmental and health concerns due to its toxicity and prevalence in urban waterways .
Vorbereitungsmethoden
2,2-Dichlorovinyl diethyl phosphate can be synthesized through various methods. One common method involves the reaction of triethyl phosphite with trichloroacetaldehyde under controlled conditions. The reaction typically requires a solvent such as benzene or toluene and is carried out at elevated temperatures. The product is then purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
2,2-Dichlorovinyl diethyl phosphate undergoes several types of chemical reactions, including:
Hydrolysis: This reaction involves the breaking of the P-O bond in the presence of water, leading to the formation of diethyl phosphate and dichloroacetaldehyde.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,2-Dichlorovinyl diethyl phosphate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of organophosphate degradation and the development of new insecticides.
Biology: The compound is used to investigate the effects of organophosphates on biological systems, including their impact on enzyme activity and cellular processes.
Medicine: Research on this compound has contributed to the understanding of organophosphate poisoning and the development of antidotes.
Wirkmechanismus
2,2-Dichlorovinyl diethyl phosphate exerts its effects by inhibiting acetylcholinesterase, an enzyme associated with the nervous systems of insects. This inhibition leads to the accumulation of acetylcholine, causing continuous nerve impulse transmission, paralysis, and eventually the death of the insect. The compound’s mechanism of action is similar to other organophosphate insecticides .
Vergleich Mit ähnlichen Verbindungen
2,2-Dichlorovinyl diethyl phosphate is similar to other organophosphate compounds such as:
2,2-Dichlorovinyl dimethyl phosphate:
Parathion: Another organophosphate insecticide, parathion is known for its high toxicity and has been banned in many countries due to its hazardous effects.
This compound stands out due to its specific chemical structure and the unique pathways it undergoes during degradation and metabolism.
Eigenschaften
CAS-Nummer |
72-00-4 |
|---|---|
Molekularformel |
C6H11Cl2O4P |
Molekulargewicht |
249.03 g/mol |
IUPAC-Name |
2,2-dichloroethenyl diethyl phosphate |
InChI |
InChI=1S/C6H11Cl2O4P/c1-3-10-13(9,11-4-2)12-5-6(7)8/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
BVZSTBILYMMKCG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCC)OC=C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monohydrochloride](/img/structure/B13762956.png)
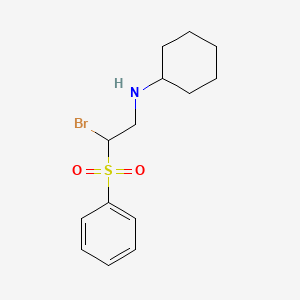
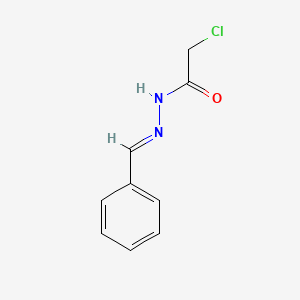
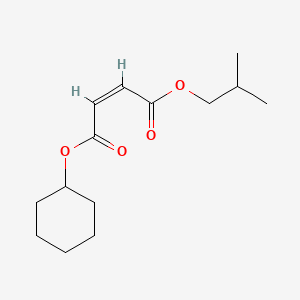

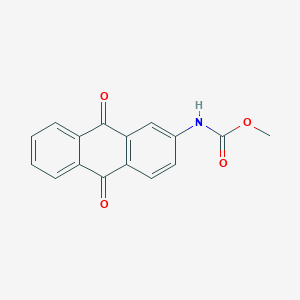
![(1R,3S,5S)-6-Methyl-7-oxo-6-azabicyclo[3.2.0]heptan-3-yl acetate](/img/structure/B13762997.png)
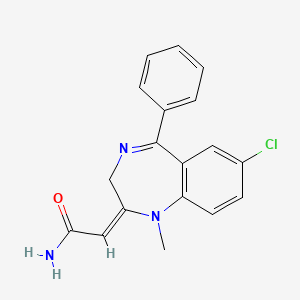
![2-[2-[4-[(2-Cyanoethyl)ethylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B13763000.png)
![7-Phenylbicyclo[4.1.0]heptane](/img/structure/B13763003.png)
